![molecular formula C17H21N5O3S B2744817 1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396885-34-9](/img/structure/B2744817.png)
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea” is a complex organic molecule that contains several functional groups and rings. These include a cyclopentyl group, an isoxazole ring, a tetrahydrothiazolo ring, and a pyridin ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole and pyridin rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups provides several sites for potential reactions .Aplicaciones Científicas De Investigación
Oligomeric and Macrocyclic Ureas Synthesis Research demonstrates the conversion of diamino-pyridinyl-urea with carbonyldiimidazole under specific conditions, leading to cyclic trimers and tetramers. This process highlights the potential of such compounds in forming oligomeric and macrocyclic structures, attributed to a preferred folded conformation of the urea bond between pyridyl units. The study provides insights into the cyclization tendency of these compounds, which could be leveraged in synthesizing novel macrocyclic and oligomeric ureas with potential applications in material science and catalysis (Gube et al., 2012).
Cyclocondensation Reactions Another aspect of research involves the synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles through cyclization of thioureas, which are prepared by reacting isothiocyanates with aminopyridine or aminophenol. This process underscores the versatility of such urea derivatives in synthesizing heterocyclic compounds, which could have implications in developing new pharmaceuticals and agrochemicals (Hae-Young Park Choo et al., 2005).
Antimicrobial Activity Studies Research on new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives synthesized from urea and carbon disulfide reaction products has been carried out, demonstrating in vitro antimicrobial activities. This indicates the potential of urea derivatives in contributing to the development of new antimicrobial agents, highlighting their importance in medicinal chemistry (E. A. Bakhite et al., 2004).
Catalytic Oxidative Carbonylation The direct synthesis of ureas, oxamides, and related compounds by oxidative carbonylation of amines represents a valuable application in organic synthesis. This method allows for the efficient production of high-value molecules from simple building blocks, showcasing the broad utility of urea derivatives in chemical synthesis and industrial applications (R. Mancuso et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentyl-3-[5-(5-methyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-10-8-13(21-25-10)15(23)22-7-6-12-14(9-22)26-17(19-12)20-16(24)18-11-4-2-3-5-11/h8,11H,2-7,9H2,1H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKDUZUDALLKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)

![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)
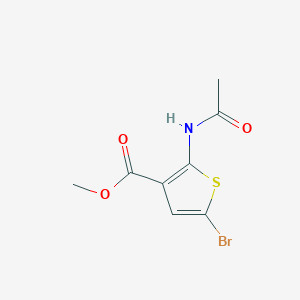
![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)
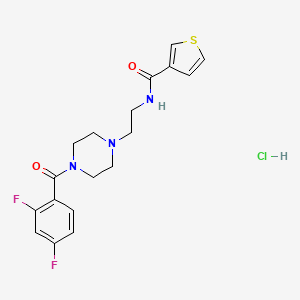
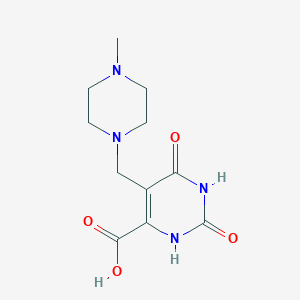
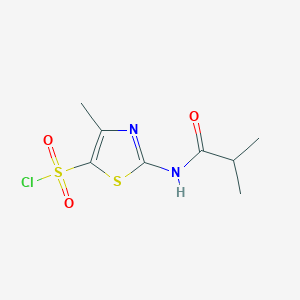
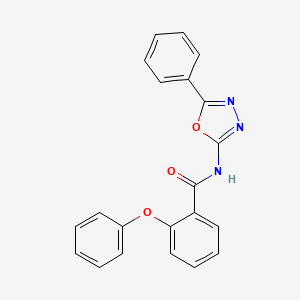
![8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744751.png)

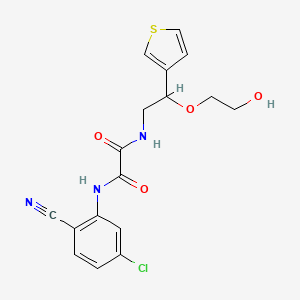
![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2744757.png)